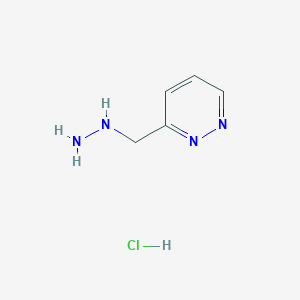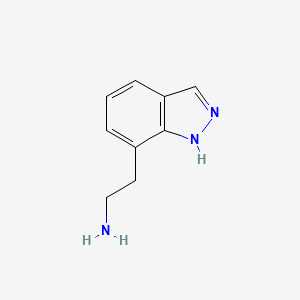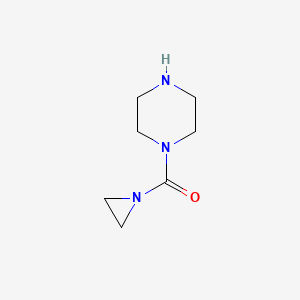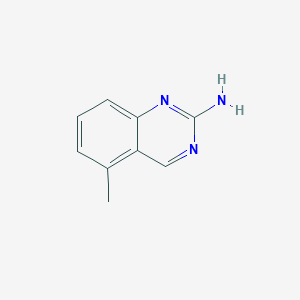
2-((5-Aminopyrazin-2-yl)amino)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Aminopyrazin-2-yl)amino)ethan-1-ol is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Aminopyrazin-2-yl)amino)ethan-1-ol typically involves the reaction of 5-aminopyrazine-2-carboxylic acid with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-((5-Aminopyrazin-2-yl)amino)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce a wide range of substituted pyrazine derivatives .
Scientific Research Applications
2-((5-Aminopyrazin-2-yl)amino)ethan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, bacterial infections, and neurological disorders.
Biological Research: It is used as a tool compound in studying biological pathways and mechanisms, particularly those involving pyrazine derivatives.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-((5-Aminopyrazin-2-yl)amino)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrazine: A simpler pyrazine derivative with similar biological activities but different chemical properties.
2-Aminopyrimidine: Another heterocyclic compound with comparable applications in medicinal chemistry and biological research.
Uniqueness
2-((5-Aminopyrazin-2-yl)amino)ethan-1-ol is unique due to its specific structure, which allows for versatile chemical modifications and a wide range of biological activities. Its combination of amino and hydroxyl groups provides opportunities for diverse chemical reactions and applications .
Properties
CAS No. |
1260880-65-6 |
|---|---|
Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-[(5-aminopyrazin-2-yl)amino]ethanol |
InChI |
InChI=1S/C6H10N4O/c7-5-3-10-6(4-9-5)8-1-2-11/h3-4,11H,1-2H2,(H2,7,9)(H,8,10) |
InChI Key |
FRSAIURMFXYHTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CC(=N1)NCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B11919356.png)

![5,9-Dimethylspiro[3.5]non-5-EN-1-one](/img/structure/B11919364.png)

![7-Azaspiro[4.5]decan-10-one](/img/structure/B11919385.png)
![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)






